molecular formula C15H17FO2 B7911617 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one CAS No. 62369-02-2

2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one

Cat. No.: B7911617
CAS No.: 62369-02-2
M. Wt: 248.29 g/mol
InChI Key: LHCCIACERGLSIE-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one is an organic compound with the molecular formula C15H17FO2 It is characterized by the presence of a fluorophenyl group attached to a cycloheptanone ring through an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one typically involves the reaction of 4-fluorobenzaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexan-1-one
  • 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one
  • 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one
  • 2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one

Uniqueness

2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one is unique due to its specific fluorophenyl substitution, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]cycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO2/c16-13-8-6-11(7-9-13)15(18)10-12-4-2-1-3-5-14(12)17/h6-9,12H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCIACERGLSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614805
Record name 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62369-02-2
Record name 2-[2-(4-Fluorophenyl)-2-oxoethyl]cycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 32,6 g (0.15 mole) of p-fluorophenacylbromide in 100 ml. of dry dimethylformamide is added dropwise to a cooled solution of 25 g (0.15 mole) of 1-pyrrolidino-1-cycloheptene in 100 ml. of dry dimethylformamide. After stirring at ambient temperature for 20 hours, and at 100° C. for 5 hours, 250 ml. of water are added, and the mixture is stirred for 3 hours. The reaction mixture is poured into 1500 ml. of water, extracted with chloroform, and the chloroform extract is washed with water and dried. Removal of the chloroform leaves 2-(p-fluorophenacyl)cycloheptanone as an oil. Infrared and nuclear magnetic resonance spectra confirm the above structure.
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